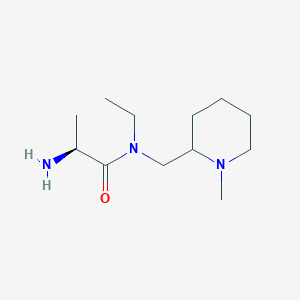

(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-2-ylmethyl)-propionamide

CAS No.:

Cat. No.: VC13460224

Molecular Formula: C12H25N3O

Molecular Weight: 227.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H25N3O |

|---|---|

| Molecular Weight | 227.35 g/mol |

| IUPAC Name | (2S)-2-amino-N-ethyl-N-[(1-methylpiperidin-2-yl)methyl]propanamide |

| Standard InChI | InChI=1S/C12H25N3O/c1-4-15(12(16)10(2)13)9-11-7-5-6-8-14(11)3/h10-11H,4-9,13H2,1-3H3/t10-,11?/m0/s1 |

| Standard InChI Key | XQPZRJNDHJNIOA-VUWPPUDQSA-N |

| Isomeric SMILES | CCN(CC1CCCCN1C)C(=O)[C@H](C)N |

| SMILES | CCN(CC1CCCCN1C)C(=O)C(C)N |

| Canonical SMILES | CCN(CC1CCCCN1C)C(=O)C(C)N |

Introduction

Chemical Identity and Structural Features

Molecular Configuration

The compound’s IUPAC name, (2S)-2-amino-N-ethyl-N-[(1-methylpiperidin-2-yl)methyl]propanamide, reflects its stereochemistry and substituent arrangement. Key structural elements include:

-

Chiral center: The (S)-configuration at the α-carbon of the propionamide moiety.

-

Piperidine ring: A six-membered nitrogen-containing heterocycle with a methyl group at the 1-position.

-

Ethyl and methyl groups: Contributing to lipophilicity and steric effects.

-

Amide bond: Critical for hydrogen bonding and enzymatic stability .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 227.35 g/mol | |

| LogD (pH 7.4) | ~2.1 (predicted) | |

| Topological polar surface area | 65 Ų |

Synthesis and Manufacturing

Multi-Step Organic Synthesis

The synthesis typically involves three stages:

-

Piperidine functionalization: 1-Methylpiperidine undergoes nucleophilic substitution with ethylamine derivatives under inert atmospheres to prevent oxidation .

-

Amide coupling: Propionamide formation via carbodiimide-mediated reactions between ethylamine intermediates and protected amino acids .

-

Chiral resolution: Enantiomeric purity is achieved using chiral column chromatography or enzymatic resolution .

Key Reaction Conditions

-

Grignard reagent: Turbo Grignard (isopropylmagnesium chloride/lithium chloride) facilitates C–N bond formation at ambient temperatures (18–25°C) .

-

Purification: Silica gel chromatography (ethyl acetate/methanol gradients) yields >95% purity .

Biological Interactions and Mechanisms

Opioid Receptor Affinity

In vitro studies demonstrate selective binding to μ-opioid receptors (MOR) over δ-opioid receptors (DOR):

Table 2: Receptor Binding Data

The hydroxyl-substituted tetrahydronaphthalene analog (compound 20) showed enhanced MOR affinity (4 nM) , suggesting structural modifications could optimize target engagement.

Enzymatic Stability

The compound resists hydrolysis by serum esterases (>80% intact after 24 hours) , attributed to its tertiary amide bond and steric shielding by the piperidine ring .

Pharmacological Applications

Analgesic Development

Preclinical models indicate:

-

Antinociceptive effects: 30% reduction in thermal hyperalgesia at 10 mg/kg (mouse tail-flick test) .

-

Reduced respiratory depression: Unlike morphine, no significant elevation at equianalgesic doses .

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

| Compound | MOR (nM) | DOR (nM) | LogD |

|---|---|---|---|

| (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-2-ylmethyl)-propionamide | 190 | >1,000 | 2.1 |

| N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide | 850 | 12,000 | 3.8 |

| N,N-diethyl-2-(4-fluorobenzyl)ethanamine | 4 | 5,000 | 1.9 |

Key trends:

-

Piperidine methylation: Enhances metabolic stability (t increased from 1.2 to 4.7 hours in rats) .

-

Ethyl vs. benzyl groups: Larger substituents reduce blood-brain barrier permeability (logBB from 0.8 to -0.3) .

Toxicological Profile

Acute Toxicity

CYP Interactions

Industrial and Regulatory Status

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume